

# Unveiling Cellular Dynamics: A Technical Guide to OG 488, SE Succinimidyl Ester

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OG 488, SE

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This in-depth technical guide explores the core chemical properties and applications of Oregon Green™ 488, SE succinimidyl ester (**OG 488, SE**), a versatile fluorescent probe for labeling biomolecules. This document provides a comprehensive overview of its characteristics, detailed experimental protocols, and visualizations of its use in studying cellular signaling pathways, empowering researchers to effectively integrate this powerful tool into their workflows.

## Core Chemical and Spectroscopic Properties

**OG 488, SE** is the succinimidyl ester derivative of Oregon Green™ 488, a fluorinated analog of fluorescein. The succinimidyl ester group allows for the covalent labeling of primary amines on proteins and other biomolecules. Key properties are summarized in the table below.

Property	Value	Reference(s)
Full Chemical Name	2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester	[1]
Molecular Formula	C <sub>25</sub> H <sub>13</sub> F <sub>2</sub> NO <sub>9</sub>	[2][3]
Molecular Weight	509.37 g/mol	[2][3]
Excitation Maximum (λ <sub>ex</sub> )	496 nm	[3][4]
Emission Maximum (λ <sub>em</sub> )	524 nm	[5][6]
Molar Extinction Coefficient (ε)	76,000 M <sup>-1</sup> cm <sup>-1</sup>	[3][4]
Quantum Yield (Φ)	0.9	[3][4]
pKa	4.6	[3][7]
Solubility	Soluble in DMSO and DMF	[3][5]
Reactivity	Primary amines	[3][8]

A significant advantage of OG 488 over its predecessor, fluorescein, is its lower pKa of 4.6, which makes its fluorescence essentially pH-insensitive within the physiological pH range.[7][9] This fluorinated dye also exhibits greater photostability, making it a more robust choice for demanding imaging applications.[5][9]

## Experimental Protocols

This section provides detailed methodologies for common applications of **OG 488, SE**, including protein labeling and cellular imaging.

### Protein Labeling with **OG 488, SE**

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other proteins.

#### Materials:

- Purified protein (in amine-free buffer like PBS)
- **OG 488, SE**
- Anhydrous DMSO
- 1 M Sodium Bicarbonate (pH 8.3)
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

#### Procedure:

- Protein Preparation:
  - Ensure the protein solution is at a concentration of approximately 2 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the protein for labeling and must be removed by dialysis or buffer exchange. [\[3\]](#)
- Dye Preparation:
  - Allow the vial of **OG 488, SE** to warm to room temperature.
  - Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. For example, to prepare a 10 mg/mL solution, add the appropriate volume of DMSO to the vial.
- Labeling Reaction:
  - To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH of the reaction mixture to approximately 8.3. Succinimidyl esters react most efficiently with primary amines at a slightly alkaline pH (7.5-8.5). [\[3\]](#)
  - Add the appropriate amount of **OG 488, SE** stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point

for IgG antibodies is a 10- to 20-fold molar excess of the dye. For IgGs, optimal labeling is typically achieved with 4-8 moles of dye per mole of antibody.[3][7]

- Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[3]
- Purification of the Labeled Protein:
  - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
  - Apply the reaction mixture to the top of the column and allow it to enter the resin bed.
  - Elute the protein-dye conjugate with PBS. The first colored fraction to elute will be the labeled protein, while the smaller, unconjugated dye molecules will elute later.
  - Collect the fractions containing the labeled protein.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and 496 nm ( $A_{496}$ ).
  - Calculate the protein concentration using the following formula:
    - Protein Concentration (M) =  $[A_{280} - (A_{496} \times CF)] / \epsilon_{\text{protein}}$
    - Where CF is the correction factor for the dye's absorbance at 280 nm (for OG 488, CF is approximately 0.12) and  $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.[3]
  - Calculate the dye concentration using the following formula:
    - Dye Concentration (M) =  $A_{496} / \epsilon_{\text{dye}}$
    - Where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of OG 488 at 496 nm ( $76,000 \text{ M}^{-1}\text{cm}^{-1}$ ).
  - Calculate the DOL:
    - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

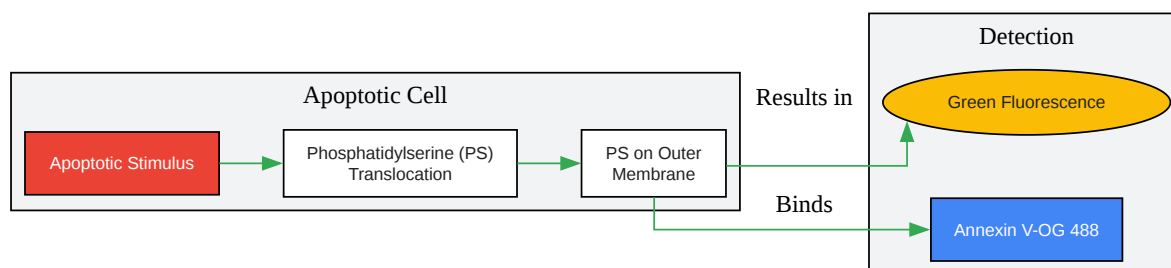
- Storage:
  - Store the labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C. Avoid repeated freeze-thaw cycles.[3]

## Visualization of Cellular Processes

**OG 488, SE** and its conjugates are powerful tools for visualizing a variety of cellular events and structures. Below are diagrams and descriptions of its application in studying apoptosis and the actin cytoskeleton.

### Apoptosis Detection via Annexin V Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with OG 488 to detect apoptotic cells.

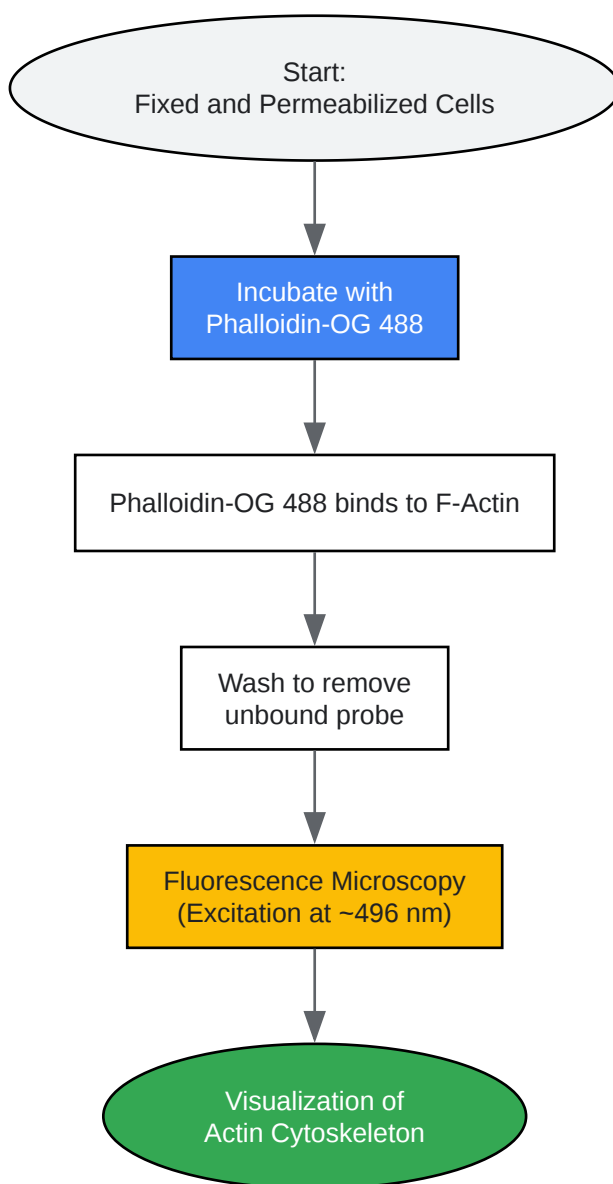


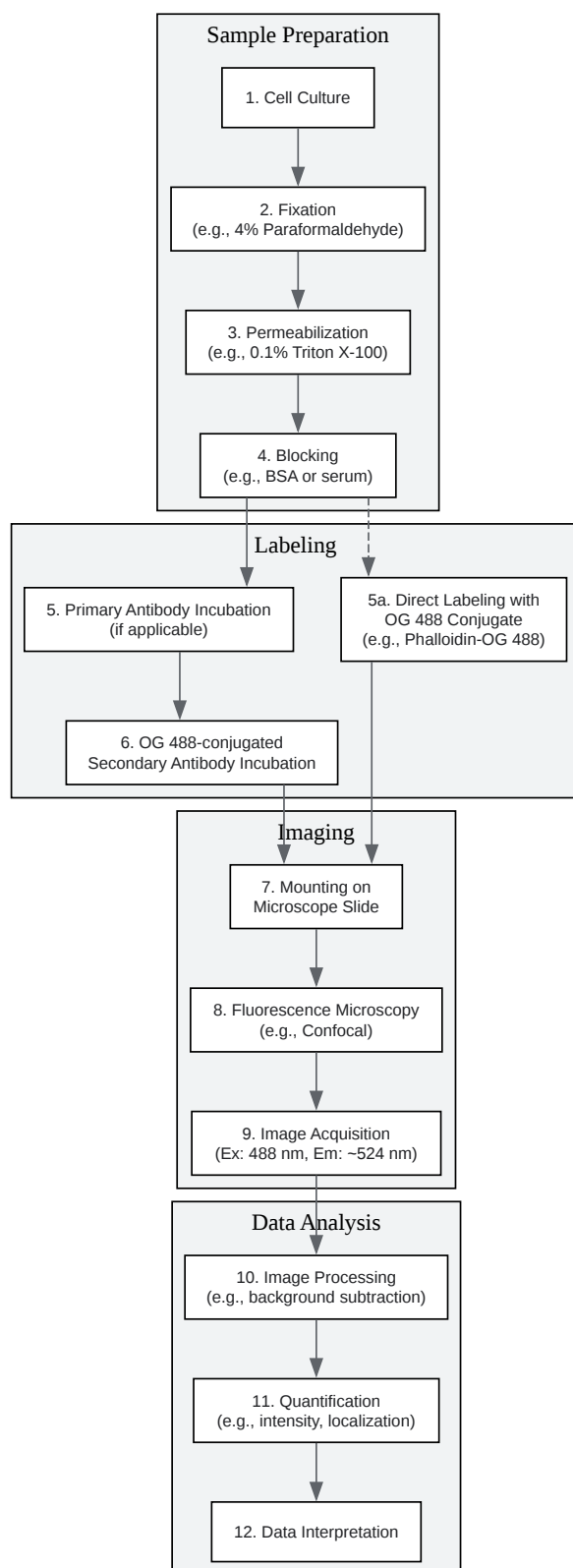
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Caption: Apoptosis detection using Annexin V-OG 488.

### Visualizing the Actin Cytoskeleton with Phalloidin

Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin). When conjugated to OG 488, it becomes a powerful tool for staining and visualizing the actin cytoskeleton in fixed and permeabilized cells. This allows for the study of cellular morphology, motility, and division.





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